molecular formula C16H18N2OS B5809643 N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5809643
M. Wt: 286.4 g/mol
InChI Key: VHQAFAABUXXMHZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological and chemical properties. In

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicine, agriculture, and materials science. In medicine, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been investigated as a potential herbicide and fungicide. In materials science, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. For example, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the replication of various viruses, including HIV and influenza. In animal studies, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments, including its relatively low cost, high purity, and ease of synthesis. However, N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful handling and disposal of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea are necessary to ensure the safety of researchers and the environment.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the identification of novel biological targets and mechanisms of action, and the evaluation of its potential clinical applications. N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea and its derivatives could also be used as building blocks for the synthesis of novel materials with unique properties. Further studies are needed to fully explore the potential of N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea in various scientific fields.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(2-methylphenyl)thiourea can be synthesized by reacting 2-methylphenyl isothiocyanate and 4-ethoxyaniline in the presence of a suitable catalyst, such as triethylamine or sodium hydroxide. The reaction typically takes place in a solvent, such as ethanol or methanol, at room temperature or under reflux conditions. The resulting product can be purified by recrystallization or column chromatography.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-19-14-10-8-13(9-11-14)17-16(20)18-15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQAFAABUXXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(2-methylphenyl)thiourea

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